Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate

Catalog No.
S14588791
CAS No.
M.F
C15H19BrN2O4
M. Wt
371.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tet...

Product Name

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate

IUPAC Name

tert-butyl N-[(3S)-7-bromo-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]carbamate

Molecular Formula

C15H19BrN2O4

Molecular Weight

371.23 g/mol

InChI

InChI=1S/C15H19BrN2O4/c1-15(2,3)22-14(20)17-10-8-21-12-6-5-9(16)7-11(12)18(4)13(10)19/h5-7,10H,8H2,1-4H3,(H,17,20)/t10-/m0/s1

InChI Key

RIYXFFSHEBRVTE-JTQLQIEISA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)Br)N(C1=O)C

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC2=C(C=C(C=C2)Br)N(C1=O)C

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate is a complex organic compound with the molecular formula C15H19BrN2O4C_{15}H_{19}BrN_{2}O_{4} and a molecular weight of approximately 371.23 g/mol. This compound features a tert-butyl carbamate group attached to a brominated oxazepine structure, which is notable for its potential biological activity and utility in synthetic chemistry. The compound is recognized by its CAS number 1622853-07-9 and is often used in research related to medicinal chemistry and organic synthesis.

, including:

  • Oxidation: Utilizing reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution: Involving nucleophilic substitution reactions with reagents such as organolithium compounds or Grignard reagents.

These reactions can yield various derivatives and modifications of the compound, which are useful in further synthetic applications.

Research indicates that tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and for its interactions with proteins. The presence of the bromine atom in its structure may enhance its reactivity and selectivity towards biological targets. Additionally, studies have suggested that compounds with similar oxazepine structures can possess pharmacological properties that warrant further exploration in therapeutic applications.

The synthesis of tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate typically involves several steps:

  • Protection of Amino Groups: Initial protection of amino functionalities is often necessary to prevent unwanted reactions during subsequent steps.
  • Formation of the Oxazepine Ring: The core oxazepine structure is synthesized through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of the bromine atom is achieved through electrophilic bromination methods.
  • Carbamate Formation: Finally, the tert-butyl carbamate group is introduced via coupling reactions with carbamic acid derivatives.

These methods highlight the complexity of synthesizing this compound and the need for careful control over reaction conditions to ensure high yields and purity.

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate has several applications in various fields:

  • Medicinal Chemistry: Used as a precursor in the development of pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Research: Employed in studies investigating enzyme interactions and protein binding affinities.

Interaction studies involving tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate have revealed insights into its mechanism of action at the molecular level. The compound's ability to form stable complexes with various proteins suggests potential roles in drug design and development. Investigations into its binding affinities and selectivities are ongoing to elucidate its therapeutic potential further.

Several compounds share structural similarities with tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl (R)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate1932414-61-3Contains an R configuration; different stereochemistry may affect biological activity
Tert-butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-YL)carbamate1622853-XVariation in bromination position; potential differences in reactivity and selectivity
Tert-butyl 2-(1-(3-bromo phenyl)-1H-pyrazole)carbamateN/ADifferent core structure; useful for comparative biological studies

Uniqueness

Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate stands out due to its specific structural features such as the brominated oxazepine ring and the tert-butyl carbamate group. These characteristics contribute to its unique chemical properties and reactivity profile compared to other similar compounds. The combination of these features makes it a valuable candidate for research in medicinal chemistry and organic synthesis.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

370.05282 g/mol

Monoisotopic Mass

370.05282 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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